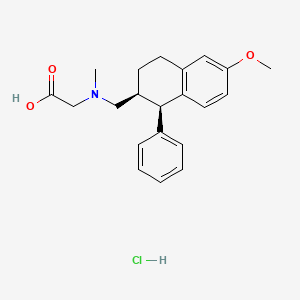

Org 25935

Description

Properties

CAS No. |

1146978-08-6 |

|---|---|

Molecular Formula |

C21H26ClNO3 |

Molecular Weight |

375.9 g/mol |

IUPAC Name |

2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid;hydrochloride |

InChI |

InChI=1S/C21H25NO3.ClH/c1-22(14-20(23)24)13-17-9-8-16-12-18(25-2)10-11-19(16)21(17)15-6-4-3-5-7-15;/h3-7,10-12,17,21H,8-9,13-14H2,1-2H3,(H,23,24);1H/t17-,21+;/m1./s1 |

InChI Key |

SDTLOODMXMDJFX-JKSHRDEXSA-N |

Isomeric SMILES |

CN(C[C@H]1CCC2=C([C@H]1C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O.Cl |

Canonical SMILES |

CN(CC1CCC2=C(C1C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Org 25935: A Selective GlyT-1 Inhibitor In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 25935, also known as SCH-900435, is a potent and selective inhibitor of the glycine transporter type 1 (GlyT-1).[1][2] By blocking the reuptake of glycine into presynaptic neurons and glial cells, this compound elevates extracellular glycine concentrations in the synapse. This mechanism has been explored for its therapeutic potential in disorders where modulation of glutamatergic neurotransmission via the N-methyl-D-aspartate (NMDA) receptor is desired, such as schizophrenia, and in conditions like alcohol dependence.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic profile, and a summary of key preclinical and clinical findings. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.

Introduction

Glycine is an essential amino acid that functions as a major inhibitory neurotransmitter in the spinal cord and brainstem and as a mandatory co-agonist at the NMDA receptor, a key player in excitatory glutamatergic neurotransmission. The synaptic concentration of glycine is tightly regulated by two high-affinity glycine transporters, GlyT-1 and GlyT-2. GlyT-1 is predominantly expressed in glial cells and glutamatergic neurons and is the primary regulator of glycine levels at the NMDA receptor.

This compound is a synthetic compound developed by Organon International that selectively inhibits GlyT-1 with negligible action on GlyT-2.[1][5] Its ability to increase synaptic glycine levels and thereby enhance NMDA receptor function has made it a subject of investigation for various central nervous system (CNS) disorders.

Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of the GlyT-1 transporter. This inhibition leads to a decrease in the reuptake of glycine from the synaptic cleft, resulting in an elevation of extracellular glycine concentrations. The increased availability of glycine enhances its co-agonist activity at the glycine binding site of the NMDA receptor, potentiating glutamatergic neurotransmission.

Quantitative Data

In Vitro Binding Affinity

| Compound | Target | Assay | IC50 (nM) | Reference |

| This compound | GlyT-1 | Radioligand Binding | 100 | [2] |

| This compound | GlyT-1 | Functional Assay | 162 | [6][7] |

In Vivo Effects in Rats

| Dose (mg/kg, i.p.) | Effect on Extracellular Glycine | Effect on Ethanol Intake | Reference |

| 3 | +25% | No significant effect | [6] |

| 6 | +80% | Decreased intake and preference | [5][6] |

| 10 | +130% | Not reported | [6] |

Clinical Trial Summary

| Trial Identifier | Indication | N | Dosing Regimen | Primary Outcome | Result | Reference |

| NCT00725075 | Schizophrenia (Negative Symptoms) | 215 | 4-8 mg BID or 12-16 mg BID | Change in SANS composite score | No significant difference from placebo | [1][8] |

| - | Alcohol Dependence (Relapse Prevention) | 140 | 12 mg BID | Percentage of heavy drinking days | No significant benefit over placebo | [3][9] |

Experimental Protocols

Cell-Based Glycine Uptake Assay

This protocol is a generalized procedure based on standard methods for assessing GlyT-1 inhibitor activity.[10][11]

Objective: To determine the in vitro potency of this compound in inhibiting glycine uptake via the GlyT-1 transporter.

Materials:

-

CHO-K1 cells stably expressing human GlyT-1a (or other suitable cell line)

-

Cell culture medium (e.g., DMEM/F12)

-

[³H]glycine (radiolabeled glycine)

-

Krebs-Ringer-HEPES (KRH) buffer

-

This compound and other test compounds

-

Scintillation cocktail and counter

-

384-well microplates

Procedure:

-

Cell Culture: Culture CHO-K1/hGlyT1a cells in appropriate medium until confluent.

-

Cell Plating: Seed cells into 384-well plates and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in KRH buffer.

-

Assay Initiation:

-

Wash the cells with KRH buffer.

-

Add the compound dilutions to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiate the uptake by adding KRH buffer containing a fixed concentration of [³H]glycine.

-

-

Uptake Termination: After a defined incubation period (e.g., 10-20 minutes), terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells with a suitable lysis buffer.

-

Transfer the lysate to scintillation vials containing scintillation cocktail.

-

Quantify the amount of [³H]glycine taken up by the cells using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of glycine uptake for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

In Vivo Microdialysis in Rats

This protocol is a generalized procedure based on standard methods for in vivo microdialysis.[12][13][14]

Objective: To measure the effect of this compound on extracellular glycine levels in the brain of freely moving rats.

Materials:

-

Male Wistar rats

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Perfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

HPLC system with fluorescence detection for glycine analysis

Procedure:

-

Surgical Implantation:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

-

Secure the guide cannula to the skull with dental cement.

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis Probe Insertion:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Connect the probe to the perfusion pump and the fraction collector.

-

-

Baseline Collection:

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of extracellular glycine levels.

-

-

Drug Administration:

-

Administer this compound via the desired route (e.g., intraperitoneal injection).

-

-

Post-Dosing Sample Collection:

-

Continue to collect dialysate samples for several hours after drug administration.

-

-

Sample Analysis:

-

Analyze the glycine concentration in the dialysate samples using HPLC with fluorescence detection.

-

-

Data Analysis:

-

Express the post-dosing glycine levels as a percentage of the baseline levels.

-

Compare the glycine levels in the this compound-treated group to a vehicle-treated control group.

-

Discussion

Preclinical studies with this compound demonstrated promising results, particularly in animal models of alcohol consumption where it dose-dependently reduced ethanol intake and preference.[5][6] These findings suggested a potential therapeutic application for alcohol use disorder. However, these promising preclinical results did not translate into clinical efficacy.

A randomized, double-blind, placebo-controlled trial in alcohol-dependent patients was terminated early for futility, as this compound showed no benefit over placebo in preventing relapse.[3][9] Similarly, in a clinical trial for the treatment of negative symptoms in schizophrenia, adjunctive treatment with this compound did not result in significant improvements compared to placebo.[1][8]

The reasons for this discrepancy between preclinical and clinical findings are likely multifactorial and may include differences in species-specific pharmacokinetics and pharmacodynamics, the complexity of the targeted human disorders, and the specific clinical trial designs.

Conclusion

This compound is a well-characterized, selective GlyT-1 inhibitor that has been instrumental in exploring the therapeutic potential of modulating the glycine site of the NMDA receptor. While it showed promise in preclinical models, it failed to demonstrate efficacy in clinical trials for schizophrenia and alcohol dependence. The data and protocols presented in this guide provide a valuable resource for researchers in the field of CNS drug discovery and development, highlighting the challenges of translating preclinical findings to the clinic and underscoring the need for further research into the role of the glycinergic system in neuropsychiatric disorders.

References

- 1. The selective glycine uptake inhibitor this compound as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. Efficacy and safety of the glycine transporter-1 inhibitor this compound for the prevention of relapse in alcohol-dependent patients: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ORG-25935 - Wikipedia [en.wikipedia.org]

- 5. The glycine reuptake inhibitor this compound decreases ethanol intake and preference in male wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Org 25935 (SCH-900435)

Introduction

This compound, also known as SCH-900435, is a potent and selective synthetic inhibitor of the glycine transporter 1 (GlyT-1).[1][2] Developed by Organon International, this compound has been a subject of significant research interest for its potential therapeutic applications in a range of neurological and psychiatric disorders. By blocking the reuptake of glycine in the central nervous system, this compound elevates extracellular glycine levels, thereby modulating glutamatergic neurotransmission via N-methyl-D-aspartate (NMDA) receptors.[2][3] This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, intended for professionals in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 2-([(1R,2S)-6-Methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino)acetic acid.[4] It belongs to the class of organic compounds known as tetralins.[3]

| Property | Value | Reference |

| IUPAC Name | 2-([(1R,2S)-6-Methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino)acetic acid | [4] |

| Molecular Formula | C21H25NO3 | [4] |

| Molar Mass | 339.435 g·mol−1 | [4] |

| CAS Number | 1147011-84-4 | [4] |

| Appearance | Solid | [2] |

| Solubility | 10 mM in DMSO | [2] |

Pharmacology

Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of the glycine transporter 1 (GlyT-1).[1] GlyT-1 is a key protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentrations. By inhibiting GlyT-1, this compound leads to an increase in synaptic glycine levels.[5] Glycine is an obligatory co-agonist at the NMDA receptor, meaning its presence is required for the receptor to be activated by glutamate. Consequently, the elevated glycine levels enhance NMDA receptor-mediated neurotransmission.[6] this compound exhibits negligible action on the glycine transporter 2 (GlyT-2).[1][2]

Pharmacodynamics

This compound demonstrates potent inhibition of GlyT-1 with an IC50 of approximately 100 nM to 0.162 µmol/L.[2] In animal models, systemic administration of this compound has been shown to dose-dependently increase extracellular glycine levels in various brain regions, including the frontal cortex, nucleus accumbens, and dorsal striatum.[7] This modulation of the glycinergic system has been shown to prevent ethanol-induced dopamine elevation in the brain's reward regions.[8]

Pharmacokinetics

Studies in rats have indicated that this compound exhibits dose-linear pharmacokinetics.[7] Following intraperitoneal administration, it readily crosses the blood-brain barrier.[1][5] An administered dose of 6 mg/kg is expected to increase striatal extracellular glycine levels by approximately 50-80% for about 2.5 hours.[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following tables summarize key experimental protocols from preclinical and clinical studies involving this compound.

Preclinical Studies: Ethanol Consumption in Rats

| Parameter | Description |

| Animal Model | Male Wistar rats. |

| Drug Administration | Intraperitoneal (i.p.) injection of this compound (e.g., 3 or 6 mg/kg) or vehicle (0.9% NaCl). |

| Timing | Drug administered approximately 40 minutes prior to the start of the drinking session. |

| Procedure | Rats were given a choice between a bottle of ethanol solution and a bottle of water for a limited period (e.g., 2.5 hours). |

| Measurements | Volume of ethanol and water consumed, and calculation of ethanol preference. |

Clinical Trials: Schizophrenia

| Parameter | Description |

| Study Design | Randomized, placebo-controlled trial. |

| Participants | Subjects with predominant persistent negative symptoms of schizophrenia, stabilized on a second-generation antipsychotic. |

| Treatment | Adjunctive treatment with this compound (flexible doses of 4-8 mg twice daily or 12-16 mg twice daily) or placebo for 12 weeks. |

| Primary Outcome | Change from baseline in the Scale for Assessment of Negative Symptoms (SANS) composite score. |

| Secondary Outcomes | Positive and Negative Syndrome Scale (PANSS) scores, Calgary Depression Scale for Schizophrenia, Global Assessment of Functioning (GAF) scale, and cognitive measures via a computerized battery (Central Nervous System Vital Signs). |

Clinical Trials: Alcohol Dependence

| Parameter | Description |

| Study Design | Multicenter, randomized, double-blind, placebo-controlled trial. |

| Participants | Adult patients diagnosed with alcohol dependence. |

| Treatment | This compound (12 mg twice a day) or placebo for 84 days. |

| Primary Outcome | Percentage of heavy drinking days. |

| Secondary Outcomes | Drinks per day, time to relapse, global functioning, alcohol-related cravings, and motivation. |

Therapeutic Potential and Clinical Studies

This compound has been investigated for several therapeutic indications, primarily focusing on its ability to modulate glutamatergic neurotransmission.

Schizophrenia

The "glutamate hypothesis" of schizophrenia suggests that hypofunction of NMDA receptors may contribute to the negative and cognitive symptoms of the disorder. By increasing synaptic glycine and enhancing NMDA receptor function, it was hypothesized that this compound could offer a novel adjunctive treatment. However, a clinical trial in subjects with predominant persistent negative symptoms of schizophrenia found that this compound did not significantly differ from placebo in reducing negative symptoms or improving cognitive functioning.[9] The drug was generally well-tolerated in the tested dose ranges.[9]

Alcohol Use Disorder

Preclinical studies in rats demonstrated that this compound can reduce alcohol consumption and preference.[1] It was also shown to prevent ethanol-induced increases in dopamine release in the nucleus accumbens, a key brain region in reward and addiction.[7] These promising animal data led to clinical trials in alcohol-dependent patients. Unfortunately, a randomized, double-blind, placebo-controlled trial was stopped for futility, as this compound showed no significant benefit over placebo in preventing alcohol relapse.[8]

Other Potential Indications

In animal models, this compound has also shown analgesic and anticonvulsant effects.[4] Furthermore, it has been shown to counteract the effects of the dissociative drug ketamine in human trials, suggesting potential applications in other conditions involving NMDA receptor dysfunction.[4]

Summary and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of the glycine transporter 1. Its mechanism of action, involving the enhancement of NMDA receptor function through increased synaptic glycine, represents a rational approach for treating disorders associated with glutamatergic hypofunction. While preclinical studies showed promise, particularly in the context of alcohol use disorder, these findings have not yet translated into successful clinical outcomes for schizophrenia or alcohol dependence.[8][9] Despite these setbacks, the compound remains a valuable research tool for exploring the role of the glycinergic system in the central nervous system. The discrepancy between the robust effects in animal models and the lack of efficacy in human trials highlights the complexities of translating preclinical findings to clinical practice and underscores the need for further research into the underlying neurobiology of these disorders. Future research may focus on identifying patient populations that are more likely to respond to this mechanism of action or exploring other therapeutic areas where modulation of glycine levels may be beneficial.

References

- 1. ORG-25935 - Wikipedia [en.wikipedia.org]

- 2. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Pathways and Diagrams | Cell Signaling Technology [cellsignal.com]

- 7. The selective glycine uptake inhibitor this compound as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of the glycine transporter-1 inhibitor this compound for the prevention of relapse in alcohol-dependent patients: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Introduction to Pharmacokinetics and Pharmacodynamics | Rutgers School of Graduate Studies [grad.rutgers.edu]

Org 25935: A Technical Overview of a Glycine Transporter-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 25935, also known as SCH-900435, is a selective inhibitor of the glycine transporter-1 (GlyT-1). By blocking GlyT-1, this compound increases the synaptic availability of glycine, an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors. This mechanism has been investigated for its therapeutic potential in conditions characterized by NMDA receptor hypofunction, such as schizophrenia, and for its modulatory effects on neurotransmitter systems implicated in alcohol dependence.

Despite its investigation in clinical trials, detailed quantitative pharmacokinetic and bioavailability data for this compound are not extensively available in the public domain. This guide synthesizes the available information on this compound and provides a representative overview of the pharmacokinetic properties and experimental methodologies for GlyT-1 inhibitors, drawing from studies on analogous compounds where specific data for this compound is lacking.

Mechanism of Action

The therapeutic rationale for this compound centers on its ability to enhance NMDA receptor function through the modulation of glycine concentrations.

Caption: Mechanism of action of this compound at the glutamatergic synapse.

Pharmacokinetics and Bioavailability

Detailed pharmacokinetic parameters for this compound, such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t1/2), clearance (CL), volume of distribution (Vd), and absolute bioavailability, are not publicly available. Clinical trials have administered this compound orally, suggesting it has some degree of oral bioavailability.

To provide a contextual understanding, the table below summarizes representative pharmacokinetic data from preclinical and clinical studies of other selective GlyT-1 inhibitors. It is crucial to note that these values are not directly transferable to this compound but offer an insight into the general pharmacokinetic profile of this class of compounds.

| Parameter | Bitopertin (Rat, s.c.) | Bitopertin (Human, oral) | Iclepertin (BI 425809) (Human, oral) |

| Tmax (h) | 3.7 - 24.0 | ~4 | 3 - 5 |

| t1/2 (h) | 35.1 - 110.3 | ~40 | Not Reported |

| CL (L/h/kg) | 0.07 - 0.13 | Not Reported | Not Reported |

| Vz (L/kg) | Not Reported | Not Reported | Not Reported |

| Bioavailability (%) | Not Applicable | Not Reported | Not Reported |

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, the following sections describe general methodologies typically employed in the preclinical and clinical pharmacokinetic assessment of small molecule inhibitors like this compound.

Preclinical Pharmacokinetic Studies in Rodents

Objective: To determine the pharmacokinetic profile of a GlyT-1 inhibitor following intravenous and oral administration in rats.

Methodology:

-

Animal Model: Male and female Sprague-Dawley rats.

-

Drug Formulation: The compound is typically dissolved in a suitable vehicle, such as a mixture of polyethylene glycol, ethanol, and water, for administration.

-

Administration:

-

Intravenous (IV): A single bolus dose is administered via the tail vein.

-

Oral (PO): A single dose is administered by oral gavage.

-

-

Blood Sampling: Serial blood samples are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the drug are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters.

Org 25935 and the Blood-Brain Barrier: An In-Depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 25935, also known as SCH 900435, is a selective inhibitor of the glycine transporter 1 (GlyT-1) that has been investigated for its therapeutic potential in a range of central nervous system (CNS) disorders, including schizophrenia and alcohol use disorder.[1][2] A critical aspect of any CNS-acting therapeutic is its ability to effectively cross the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. This guide provides a comprehensive overview of the available scientific information regarding the BBB permeability of this compound.

While direct quantitative data on the blood-brain barrier permeability of this compound, such as brain-to-plasma concentration ratios (Kp,uu) from preclinical in vivo studies or specific efflux/influx rates from in vitro models, are not extensively detailed in publicly available literature, substantial indirect evidence confirms its ability to penetrate the CNS and exert pharmacological effects.

Evidence of Blood-Brain Barrier Permeability

The primary evidence for this compound's passage across the BBB stems from its observed pharmacological activity in the central nervous system following systemic administration in both preclinical and clinical studies.

Furthermore, numerous studies have documented the CNS-mediated effects of this compound. For instance, it has been shown to inhibit ethanol-induced dopamine elevation in brain reward regions, a mechanism central to its investigation for alcohol use disorder.[4][5] Additionally, it has demonstrated efficacy in counteracting the effects of the dissociative drug ketamine in human trials, further confirming its central activity.[1] These consistent observations of CNS-specific pharmacological responses after systemic dosing underscore its capacity to cross the BBB.

Mechanism of Action at the Blood-Brain Barrier

The precise mechanisms by which this compound traverses the blood-brain barrier have not been fully elucidated in the available literature. For small molecules, BBB penetration is governed by a combination of passive diffusion and carrier-mediated transport (both influx and efflux).[6][7] The physicochemical properties of this compound, such as its lipophilicity, molecular weight, and hydrogen bonding potential, likely play a significant role in its ability to passively diffuse across the lipid membranes of the BBB endothelial cells.

It is also plausible that this compound may interact with specific transporters at the BBB. While it is a potent inhibitor of GlyT-1, it is not known whether it is a substrate for any of the prominent influx or efflux transporters located at the BBB, such as P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP). Further studies would be required to characterize these potential interactions.

Proposed Central Mechanism of Action

Once across the blood-brain barrier, this compound exerts its effects by inhibiting the glycine transporter 1 (GlyT-1). GlyT-1 is primarily responsible for the reuptake of glycine from the synaptic cleft in the forebrain, thereby regulating extracellular glycine concentrations.[3] By blocking this transporter, this compound increases the availability of synaptic glycine.

This elevation in glycine has significant downstream effects on multiple neurotransmitter systems, most notably the glutamatergic system via N-methyl-D-aspartate (NMDA) receptors. Glycine is an obligatory co-agonist at the NMDA receptor, meaning that its presence is required for receptor activation by glutamate. By enhancing glycinergic tone, this compound potentiates NMDA receptor function. This modulation of glutamatergic and dopaminergic pathways is thought to underlie its therapeutic potential.[3]

Caption: Proposed mechanism of this compound in the CNS after crossing the BBB.

Quantitative Data and Experimental Protocols

A comprehensive search of the scientific literature did not yield specific quantitative data on the BBB permeability of this compound. Therefore, tables summarizing such data and detailed experimental protocols for their determination cannot be provided at this time. The following outlines the standard methodologies that would be employed to generate such data.

Table 1: Illustrative Table for In Vivo Blood-Brain Barrier Permeability Data

| Species | Dose (mg/kg) | Route of Administration | Time Point (h) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Unbound Fraction in Brain (fu,brain) | Unbound Fraction in Plasma (fu,plasma) | Kp (Brain/Plasma Ratio) | Kp,uu (Unbound Brain/Unbound Plasma Ratio) |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Illustrative Table for In Vitro Blood-Brain Barrier Permeability Data

| Assay Type | Cell Line | Apical to Basolateral Permeability (Papp, A-B) (10⁻⁶ cm/s) | Basolateral to Apical Permeability (Papp, B-A) (10⁻⁶ cm/s) | Efflux Ratio (Papp, B-A / Papp, A-B) |

| Transwell Assay | Data not available | Data not available | Data not available | Data not available |

| Caco-2 | Data not available | Data not available | Data not available | Data not available |

| MDCK-MDR1 | Data not available | Data not available | Data not available | Data not available |

Standard Experimental Protocols for BBB Permeability Assessment

Should such data become available, it would likely be generated using the following established methodologies:

-

In Vivo Brain Microdialysis: This technique allows for the continuous sampling of the unbound drug concentration in the brain interstitial fluid of a living animal. When combined with simultaneous blood sampling, it provides a direct measure of the unbound brain-to-plasma concentration ratio (Kp,uu), which is the gold standard for assessing BBB permeability.

-

Brain and Plasma Pharmacokinetic Studies: In these studies, animals are administered the drug, and at various time points, brain and blood samples are collected. The total drug concentrations in both matrices are determined, and the Kp (total brain/total plasma) is calculated. To determine the more informative Kp,uu, the unbound fractions of the drug in brain homogenate and plasma are determined using techniques like equilibrium dialysis.

-

In Vitro Transwell Assays: This method utilizes a monolayer of brain endothelial cells (such as primary cells or immortalized cell lines like hCMEC/D3) cultured on a semi-permeable membrane separating two compartments (apical and basolateral), mimicking the BBB. The rate of drug transport from the apical (blood) side to the basolateral (brain) side and vice versa is measured to determine the apparent permeability coefficient (Papp). An efflux ratio greater than 2 is generally indicative of active efflux.

References

- 1. ORG-25935 - Wikipedia [en.wikipedia.org]

- 2. The selective glycine uptake inhibitor this compound as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A Role for Accumbal Glycine Receptors in Modulation of Dopamine Release by the Glycine Transporter-1 Inhibitor Org25935 [frontiersin.org]

- 4. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. Explaining Blood-Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Analgesic Effects of Org 25935: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 25935, a selective inhibitor of the glycine transporter 1 (GlyT1), has emerged as a compound of interest for the development of novel analgesic therapies. By modulating glycinergic neurotransmission in the central nervous system, this compound presents a promising, non-opioid mechanism for the treatment of various pain states, including neuropathic and inflammatory pain. This technical guide provides a comprehensive overview of the preclinical investigation into the analgesic effects of this compound. It details the compound's mechanism of action, summarizes key findings from animal models of pain, and outlines the experimental protocols utilized in these studies. This document is intended to serve as a resource for researchers and professionals in the field of pain drug discovery and development.

Introduction

Chronic pain remains a significant global health challenge with a substantial unmet medical need for effective and safe analgesics. The limitations of current therapies, particularly the adverse effects and abuse potential associated with opioids, have driven the search for novel non-opioid pain medications. One promising avenue of research involves the modulation of inhibitory neurotransmission in the spinal cord and brain.

Glycine is a major inhibitory neurotransmitter in the central nervous system, acting on glycine receptors (GlyRs) to dampen neuronal excitability. The synaptic concentration of glycine is regulated by two high-affinity glycine transporters, GlyT1 and GlyT2. GlyT1, found predominantly on glial cells, plays a crucial role in maintaining low synaptic glycine levels. This compound is a potent and selective inhibitor of GlyT1, and by blocking glycine reuptake, it is hypothesized to enhance glycinergic inhibitory tone, thereby reducing the transmission of pain signals.[1][2][3]

This guide will delve into the preclinical evidence supporting the analgesic potential of this compound, presenting available data on its efficacy in various animal models of pain and the methodologies employed in these investigations.

Mechanism of Action

This compound exerts its pharmacological effects by selectively inhibiting the glycine transporter 1 (GlyT1).[4] This inhibition leads to an increase in the extracellular concentration of glycine in the synaptic cleft. The elevated glycine levels then potentiate inhibitory neurotransmission through two primary mechanisms:

-

Enhanced Glycinergic Inhibition: Increased glycine availability leads to greater activation of postsynaptic glycine receptors (GlyRs), which are ligand-gated chloride ion channels. The influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential and thus dampening the transmission of nociceptive signals.[2]

-

Modulation of NMDA Receptor Activity: Glycine also acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and central sensitization in chronic pain states. While acute increases in glycine could potentially enhance NMDA receptor function, chronic elevation of glycine levels through GlyT1 inhibition has been suggested to lead to NMDA receptor desensitization or internalization, contributing to a reduction in central sensitization.[5]

The following diagram illustrates the proposed signaling pathway for the analgesic action of this compound.

Preclinical Efficacy in Animal Models of Pain

The analgesic effects of this compound have been evaluated in several well-established animal models of neuropathic and inflammatory pain. These studies have demonstrated the potential of this compound to alleviate key symptoms of chronic pain, such as mechanical allodynia and thermal hyperalgesia.

Neuropathic Pain

In models of neuropathic pain, such as the chronic constriction injury (CCI) and spinal nerve ligation (SNL) models, this compound has been shown to reduce mechanical allodynia, a condition where non-painful stimuli are perceived as painful.

Inflammatory Pain

In models of inflammatory pain, such as the complete Freund's adjuvant (CFA) or carrageenan-induced inflammation models, this compound has demonstrated efficacy in reducing thermal hyperalgesia, an increased sensitivity to painful heat stimuli.

Quantitative Data

Table 1: Effect of this compound on Mechanical Allodynia in a Neuropathic Pain Model (e.g., CCI)

| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Reversal of Allodynia |

| Vehicle | - | [Placeholder Data] | 0% |

| This compound | [Dose 1] | [Placeholder Data] | [Placeholder Data] |

| This compound | [Dose 2] | [Placeholder Data] | [Placeholder Data] |

| This compound | [Dose 3] | [Placeholder Data] | [Placeholder Data] |

| Positive Control | [Dose] | [Placeholder Data] | [Placeholder Data] |

Table 2: Effect of this compound on Thermal Hyperalgesia in an Inflammatory Pain Model (e.g., CFA)

| Treatment Group | Dose (mg/kg) | Paw Withdrawal Latency (s) (Mean ± SEM) | % Increase in Latency |

| Vehicle | - | [Placeholder Data] | 0% |

| This compound | [Dose 1] | [Placeholder Data] | [Placeholder Data] |

| This compound | [Dose 2] | [Placeholder Data] | [Placeholder Data] |

| This compound | [Dose 3] | [Placeholder Data] | [Placeholder Data] |

| Positive Control | [Dose] | [Placeholder Data] | [Placeholder Data] |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in preclinical species are not extensively published. However, it is known to be a brain-penetrant molecule. The table below is formatted to summarize key pharmacokinetic parameters when such data becomes available.

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |

| Rat | IV | [Dose] | [Data] | [Data] | [Data] | [Data] |

| Rat | PO | [Dose] | [Data] | [Data] | [Data] | [Data] |

| Mouse | IV | [Dose] | [Data] | [Data] | [Data] | [Data] |

| Mouse | PO | [Dose] | [Data] | [Data] | [Data] | [Data] |

Experimental Protocols

The following sections provide detailed methodologies for the key behavioral assays used to evaluate the analgesic effects of this compound in preclinical models.

Von Frey Test for Mechanical Allodynia

The von Frey test is used to assess mechanical sensitivity. The following workflow outlines the general procedure.

-

Apparatus: Calibrated von Frey filaments of varying stiffness.

-

Procedure: Animals are placed in individual chambers on an elevated wire mesh floor and allowed to acclimatize. Following drug administration, filaments are applied to the plantar surface of the hind paw with sufficient force to cause buckling. The response (paw withdrawal) is recorded. The "up-down" method is typically used to determine the 50% paw withdrawal threshold.

Hargreaves Test for Thermal Hyperalgesia

The Hargreaves test is employed to measure sensitivity to noxious heat. The general experimental workflow is depicted below.

-

Apparatus: Plantar test apparatus with a radiant heat source.

-

Procedure: Animals are placed in individual chambers on a glass surface and allowed to acclimatize. After drug administration, a focused beam of radiant heat is applied to the plantar surface of the hind paw. The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded. A cut-off time is used to prevent tissue damage.

Formalin Test for Inflammatory Pain

The formalin test is a model of tonic chemical pain that elicits a biphasic nociceptive response.

-

Procedure: Following drug administration, a small volume of dilute formalin solution is injected into the plantar surface of the hind paw. The animal is then placed in an observation chamber. The cumulative time spent licking or biting the injected paw is recorded in two distinct phases: the early phase (acute nociception, typically 0-5 minutes post-injection) and the late phase (inflammatory pain, typically 15-30 minutes post-injection).[6][7]

Discussion and Future Directions

The available preclinical data suggest that this compound, through its selective inhibition of GlyT1, holds promise as a novel analgesic agent. Its mechanism of action, which is distinct from that of opioids and other commonly used analgesics, offers the potential for a new therapeutic option for the management of chronic pain.

However, a more complete understanding of the analgesic profile of this compound requires further investigation. Specifically, detailed dose-response studies are needed to establish the potency and efficacy of this compound in various pain models. Comprehensive pharmacokinetic and pharmacodynamic studies will also be crucial for determining the optimal dosing regimens and for predicting its clinical utility.

Future research should focus on:

-

Generating robust quantitative data on the analgesic effects of this compound in a wider range of preclinical pain models.

-

Elucidating the detailed pharmacokinetic profile of this compound in relevant animal species.

-

Investigating the long-term safety and tolerability of this compound.

-

Exploring the potential for synergistic effects when combined with other classes of analgesics.

Conclusion

This compound represents a promising lead compound in the quest for novel, non-opioid analgesics. Its mechanism of action, centered on the enhancement of glycinergic inhibition, offers a rational approach to the treatment of chronic pain. While further research is needed to fully characterize its analgesic properties and to translate these preclinical findings to the clinic, the initial evidence provides a strong rationale for the continued investigation of this compound and other GlyT1 inhibitors as a new class of pain therapeutics.

References

- 1. Glycine transporter inhibitors as a novel drug discovery strategy for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Glycinergic Modulation of Pain in Behavioral Animal Models [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. ORG-25935 - Wikipedia [en.wikipedia.org]

- 5. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. Low Formalin Concentrations Induce Fine-Tuned Responses That Are Sex and Age-Dependent: A Developmental Study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Org 25935: Solubility and Preparation for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 25935, also known as SCH-900435, is a potent and selective, non-competitive inhibitor of the glycine transporter 1 (GlyT1).[1][2] GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating extracellular glycine concentrations. By inhibiting GlyT1, this compound effectively increases the levels of synaptic glycine. This modulation of the glycinergic system has significant implications for neurotransmission, particularly through the potentiation of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as an essential co-agonist.[3] These characteristics make this compound a valuable research tool for investigating the role of GlyT1 and NMDA receptor signaling in various physiological and pathological processes.

This document provides detailed application notes on the solubility and preparation of this compound for use in a range of in vitro assays, enabling researchers to effectively utilize this compound in their studies.

Physicochemical and Pharmacological Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 2-([(1R,2S)-6-Methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino)acetic acid | [4] |

| CAS Number | 949588-40-3 (for hydrochloride salt) | [4] |

| Molar Mass | 339.43 g/mol | [4] |

| Solubility | 10 mM in DMSO | ProbeChem |

| Mechanism of Action | Selective, non-competitive inhibitor of Glycine Transporter 1 (GlyT1) | [1][2] |

| IC₅₀ for GlyT1 | 100 nM | ProbeChem |

| IC₅₀ for GlyT1 | 162 nM | Lidö et al., 2017 |

Signaling Pathway of this compound Action

The primary mechanism of action of this compound is the inhibition of the GlyT1 transporter. This leads to an accumulation of glycine in the synaptic cleft. The increased availability of glycine enhances the activation of both ionotropic glycine receptors (GlyRs) and NMDA receptors, where glycine functions as a mandatory co-agonist alongside glutamate. The potentiation of NMDA receptor activity results in increased calcium influx into the postsynaptic neuron, triggering a cascade of downstream signaling events.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous buffers for in vitro assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipette

Protocol:

-

Determine the required concentration and volume: Based on experimental needs, calculate the mass of this compound required to prepare a stock solution. A 10 mM stock solution is recommended.

-

Weighing the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolving in DMSO: Add the appropriate volume of DMSO to the tube to achieve the desired concentration. For a 10 mM stock solution, dissolve 3.394 mg of this compound in 1 mL of DMSO.

-

Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions for In Vitro Assays

Objective: To dilute the this compound DMSO stock solution into an aqueous buffer or cell culture medium for immediate use in in vitro experiments, ensuring the final DMSO concentration is non-toxic to cells.

Protocol:

-

Thaw the stock solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentrations. It is crucial to maintain a final DMSO concentration below 0.5%, with 0.1% being ideal to minimize solvent-induced artifacts.

-

Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

In Vitro Glycine Uptake Assay

Objective: To measure the inhibitory effect of this compound on GlyT1-mediated glycine uptake in a cell-based assay. This protocol is adapted from studies on GlyT1 inhibitors.[5][6][7]

Materials:

-

HEK293 or CHO cells stably expressing human GlyT1

-

Cell culture medium (e.g., DMEM)

-

Uptake Buffer (10 mM HEPES-Tris pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 2.5 mM KCl, 2.5 mM MgSO₄, 10 mM D-glucose)

-

[³H]-glycine or [¹⁴C]-glycine

-

This compound working solutions

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail and counter

Protocol Workflow:

Detailed Steps:

-

Cell Seeding: Seed HEK293 or CHO cells stably expressing GlyT1 in a suitable multi-well plate at an appropriate density and allow them to adhere overnight.

-

Cell Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed Uptake Buffer.

-

Compound Pre-incubation: Add this compound working solutions at various concentrations (and a vehicle control) to the wells and pre-incubate for 10-20 minutes at 37°C.

-

Initiate Uptake: Add a solution containing a known concentration of radiolabeled glycine (e.g., [³H]-glycine) to each well to initiate the uptake reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes) during which glycine uptake is linear.

-

Stop Uptake: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold Uptake Buffer.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH) and incubating for at least 30 minutes.

-

Measurement: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GlyT1 inhibitor or in non-transfected cells). Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

In Vitro NMDA Receptor Functional Assay (Calcium Imaging)

Objective: To assess the potentiation of NMDA receptor activity by this compound through the measurement of intracellular calcium influx. This protocol is based on established methods for NMDA receptor calcium imaging.[8][9][10][11][12]

Materials:

-

Primary neurons or a cell line expressing NMDA receptors (e.g., HEK293 cells co-transfected with NR1 and NR2A/B subunits)

-

Calcium imaging dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with low Mg²⁺)

-

NMDA and Glycine/D-serine solutions

-

This compound working solutions

-

Fluorescence microscope or plate reader equipped for calcium imaging

Protocol:

-

Cell Preparation: Culture primary neurons or the NMDA receptor-expressing cell line on glass-bottom dishes or plates suitable for imaging.

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Cell Washing: Wash the cells with Assay Buffer to remove excess dye.

-

Compound Incubation: Incubate the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes) to allow for the inhibition of GlyT1 and accumulation of extracellular glycine.

-

Baseline Measurement: Acquire a baseline fluorescence reading before stimulating the cells.

-

NMDA Receptor Stimulation: Add a solution containing NMDA and a sub-saturating concentration of glycine or D-serine to the cells to activate the NMDA receptors.

-

Calcium Imaging: Immediately begin recording the changes in intracellular calcium concentration by measuring the fluorescence intensity over time. For Fura-2, this involves ratiometric imaging at excitation wavelengths of 340 nm and 380 nm.

-

Data Analysis: Quantify the change in fluorescence (e.g., peak fluorescence intensity or area under the curve) in response to NMDA receptor activation. Compare the responses in the presence of different concentrations of this compound to the vehicle control to determine the extent of potentiation.

Conclusion

This compound is a powerful tool for studying the role of the glycine transporter GlyT1 and the modulation of glycinergic and glutamatergic neurotransmission. Proper preparation of this compound is critical for obtaining reliable and reproducible results in in vitro assays. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this compound in their studies of neuronal function and drug discovery. By following these guidelines, scientists can confidently investigate the intricate mechanisms of GlyT1 inhibition and its downstream effects on cellular signaling.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of N-methyl-d-aspartate receptor function by glycine transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Characterization of glycine release mediated by glycine transporter 1 stably expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portal.research.lu.se [portal.research.lu.se]

- 9. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 11. experts.umn.edu [experts.umn.edu]

- 12. youtube.com [youtube.com]

Application Notes and Protocols for Org 25935 in Two-Bottle Choice Ethanol Consumption Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Org 25935, a selective glycine transporter 1 (GlyT1) inhibitor, in two-bottle choice ethanol consumption studies. This document outlines the compound's mechanism of action, provides detailed experimental protocols, summarizes key quantitative data from preclinical studies, and illustrates the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound (also known as SCH 900435) is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2] By blocking GlyT1, this compound increases the extracellular concentration of glycine in the brain.[3][4] This modulation of glycinergic neurotransmission has been shown to reduce voluntary ethanol intake and preference in animal models, making GlyT1 inhibitors a promising therapeutic target for alcohol use disorder (AUD).[3][4][5] this compound readily crosses the blood-brain barrier and has demonstrated efficacy in reducing ethanol consumption in preclinical rodent models.[3][6]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons.[3] This leads to an elevation of extracellular glycine levels, which can then modulate neurotransmission through two main pathways:

-

Glycine Receptors (GlyRs): Increased glycine can directly act on inhibitory GlyRs. It is suggested that this may prevent ethanol-induced dopamine activation in the nucleus accumbens (nAc), a key brain region in the reward pathway.[3][7]

-

NMDA Receptors (NMDARs): Glycine is a mandatory co-agonist at the glycine binding site of NMDARs. By increasing glycine availability, this compound can modulate NMDAR function, which is also known to be affected by ethanol.[3][7]

The anti-alcohol effects of this compound are believed to be mediated by its ability to attenuate the dopamine-releasing effects of ethanol in the mesolimbic reward system.[4][7]

Experimental Protocols

The following protocols are based on established methodologies for assessing the effect of this compound on ethanol consumption in rodents using the two-bottle choice paradigm.

Protocol 1: Intermittent Access Two-Bottle Choice in Rats

This protocol is adapted from studies demonstrating a significant reduction in ethanol intake with this compound administration.[3][4]

Materials:

-

Male Wistar rats

-

This compound (cis-N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)amino-methylcarboxylic acid hydrochloride)

-

Vehicle (e.g., 0.9% NaCl solution)

-

Ethanol (e.g., 6% v/v solution in tap water)

-

Standard rodent housing with two drinking bottles per cage

Procedure:

-

Acclimation and Baseline:

-

House rats individually and allow ad libitum access to food and water.

-

Establish a stable baseline of ethanol consumption using an intermittent access schedule. For example, provide access to one bottle of 6% ethanol and one bottle of water for 24-hour sessions on Mondays, Wednesdays, and Fridays.[8][9] On other days, provide two bottles of water.

-

Continue this schedule for several weeks until a stable level of ethanol intake is observed.

-

-

Drug Administration:

-

Randomly assign rats to either the this compound or vehicle control group.

-

Dissolve this compound in the vehicle to the desired concentration (e.g., for a 6 mg/kg dose).

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection.[3][4]

-

Injections should be given approximately 40 minutes before the start of the drinking session.[3][4] This timing is based on the expectation that peak extracellular glycine levels occur around 50 minutes post-administration.[4]

-

-

Limited Access Drinking Session:

-

Following the 40-minute pre-treatment period, present the rats with two bottles: one containing the 6% ethanol solution and the other containing water.

-

The drinking session should last for 2.5 hours.[3][4] This duration corresponds to the approximate time this compound has been shown to increase striatal glycine levels.[4]

-

-

Data Collection and Analysis:

-

At the end of the 2.5-hour session, measure the volume of fluid consumed from each bottle to the nearest 0.1 g.

-

Calculate ethanol intake (g/kg body weight), water intake (ml/kg body weight), and ethanol preference (volume of ethanol consumed / total volume of fluid consumed).

-

Repeat the procedure for the desired number of days (e.g., 5 consecutive treatment days).[4]

-

Statistical analysis can be performed using ANOVA to compare the effects of treatment over time.[4][7]

-

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of this compound on ethanol consumption.

Table 1: Effect of this compound (6 mg/kg, i.p.) on Ethanol and Water Intake in Wistar Rats

| Treatment Group | Ethanol Intake (g/kg/2.5h) - Day 1 of Treatment | Water Intake (ml/kg/2.5h) - Overall | Reference |

| Vehicle | ~1.2 | No significant effect | [4] |

| This compound (6 mg/kg) | ~0.6 (p = 0.022 vs. vehicle) | No significant effect over the whole treatment period | [4] |

Note: Data are approximate values derived from graphical representations in the cited literature.

Table 2: Dose-Dependent Effects of this compound on Ethanol Intake in Wistar Rats

| Dose of this compound (i.p.) | Effect on Ethanol Intake | Effect on Water Intake | Reference |

| 1.5 mg/kg | Non-significant difference from vehicle | Not specified | [3] |

| 3 mg/kg | No significant influence | No significant influence | [3][4] |

| 6 mg/kg | Significant and sustained decrease | Unaffected | [3][4] |

Visualizations

Signaling Pathway of this compound in Modulating Ethanol's Effects

Caption: Signaling pathway of this compound action.

Experimental Workflow for Two-Bottle Choice Study

Caption: Workflow for a two-bottle choice study.

References

- 1. ORG-25935 - Wikipedia [en.wikipedia.org]

- 2. This compound | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The glycine reuptake inhibitor this compound decreases ethanol intake and preference in male wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | A Role for Accumbal Glycine Receptors in Modulation of Dopamine Release by the Glycine Transporter-1 Inhibitor Org25935 [frontiersin.org]

- 7. d-nb.info [d-nb.info]

- 8. Modelling alcohol consumption in rodents using two-bottle choice home cage drinking and optional lickometry-based microstructural analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modeling Alcohol Consumption in Rodents Using Two-Bottle Choice Home Cage Drinking and Microstructural Analysis [jove.com]

Application Notes and Protocols for Org 25935 in Microdialysis Studies of Glycine Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 25935, a selective inhibitor of the glycine transporter type 1 (GlyT-1), has emerged as a valuable pharmacological tool for investigating the role of glycine in the central nervous system (CNS).[1] GlyT-1 is primarily responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentrations.[2][3] By blocking GlyT-1, this compound effectively increases the synaptic availability of glycine, a crucial co-agonist at N-methyl-D-aspartate (NMDA) receptors.[2][4][5] This modulation of the glutamatergic system makes this compound a compound of significant interest in preclinical research, particularly in studies related to neuropsychiatric disorders where NMDA receptor hypofunction is implicated.[2][6]

In vivo microdialysis is a powerful technique that allows for the continuous sampling of endogenous substances from the extracellular fluid of specific brain regions in awake and freely moving animals.[7] This methodology, when coupled with a sensitive analytical technique such as high-performance liquid chromatography (HPLC), provides a dynamic profile of neurotransmitter level fluctuations in response to pharmacological interventions. The application of this compound in conjunction with microdialysis offers a robust platform to elucidate the dose-dependent effects of GlyT-1 inhibition on extracellular glycine concentrations and to explore the downstream neurochemical and behavioral consequences.

Mechanism of Action

This compound acts as a selective antagonist of the GlyT-1 transporter. GlyT-1 is predominantly located on glial cells surrounding synapses and is responsible for clearing glycine from the synaptic cleft. By inhibiting this transporter, this compound reduces the reuptake of glycine, leading to a sustained elevation of its concentration in the extracellular space. This increased availability of glycine enhances its function as a co-agonist at the glycine binding site of the NMDA receptor, thereby potentiating NMDA receptor-mediated neurotransmission.

Data Presentation: Effects of GlyT-1 Inhibition on Extracellular Glycine Levels

The following table summarizes quantitative data from microdialysis studies investigating the effects of GlyT-1 inhibitors on extracellular glycine levels in the rat brain.

| Brain Region | GlyT-1 Inhibitor | Dose | Route of Administration | Basal Glycine Level (µM) | Post-administration Glycine Level (µM) | Percent Increase | Reference |

| Nucleus Accumbens | This compound | 6 mg/kg | i.p. | Not specified | Not specified | 87% | [8] |

| Striatum | LY 2365109 | 10 mg/kg | p.o. | 1.52 | 3.6 | 137% | [9] |

| Spinal Cord (Dorsal Horn) | - | - | - | 2.6 ± 0.3 (Zero Net Flux) / 3.3 ± 0.3 (Zero Flow) | - | - | [10] |

| Prefrontal Cortex | - | - | - | ~1.5 - 3.0 (estimated from various studies) | - | - | [11] |

| Hippocampus | Milacemide (glycine pro-drug) | 400 mg/kg | i.p. | Not specified | Increased | Not specified | [12] |

Experimental Protocols

Protocol 1: Stereotaxic Surgery for Guide Cannula Implantation in Rats

This protocol outlines the surgical procedure for implanting a guide cannula into a specific brain region (e.g., nucleus accumbens or prefrontal cortex) for subsequent microdialysis probe insertion.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-350 g)

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

-

Surgical tools (scalpel, forceps, hemostats, dental drill)

-

Guide cannula (e.g., CMA 12)

-

Bone screws

-

Dental cement

-

Antiseptic solution and sterile saline

-

Analgesics

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat and place it in the stereotaxic frame. Shave the scalp and clean the area with an antiseptic solution.

-

Incision: Make a midline incision on the scalp to expose the skull.

-

Skull Leveling: Adjust the head position to ensure that bregma and lambda are in the same horizontal plane.

-

Coordinate Identification: Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., Nucleus Accumbens: AP +1.7 mm, ML ±1.6 mm, DV -7.8 mm from bregma).

-

Craniotomy: Drill a small hole through the skull at the determined coordinates.

-

Anchor Screw Placement: Drill 2-3 small holes for the placement of bone screws, which will anchor the dental cement.

-

Guide Cannula Implantation: Slowly lower the guide cannula to the desired depth.

-

Fixation: Apply dental cement around the guide cannula and screws to secure the implant to the skull.

-

Dummy Cannula Insertion: Insert a dummy cannula into the guide to keep it patent.

-

Post-operative Care: Suture the scalp incision and administer analgesics. Allow the animal to recover for at least 5-7 days before the microdialysis experiment.

Protocol 2: In Vivo Microdialysis for Extracellular Glycine Measurement

This protocol describes the procedure for conducting a microdialysis experiment to measure extracellular glycine levels following the administration of this compound.

Materials:

-

Rat with implanted guide cannula

-

Microdialysis probe (e.g., CMA 12, with appropriate membrane length and molecular weight cut-off)

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF), filtered and degassed

-

This compound solution (dissolved in an appropriate vehicle)

-

HPLC system with fluorescence or electrochemical detection

Procedure:

-

Probe Insertion: Gently restrain the rat and replace the dummy cannula with the microdialysis probe.

-

Perfusion: Connect the probe to the microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Equilibration: Allow the system to equilibrate for at least 2-3 hours to establish a stable baseline.

-

Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 1-2 hours to determine basal glycine levels.

-

Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).

-

Post-administration Sample Collection: Continue to collect dialysate samples at the same intervals for several hours to monitor the change in extracellular glycine concentration.

-

Sample Storage: Store the collected dialysate samples at -80°C until analysis.

-

Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.

Protocol 3: HPLC Analysis of Glycine in Microdialysate

This protocol provides a general guideline for the quantification of glycine in microdialysate samples using HPLC with pre-column derivatization and fluorescence detection.

Materials:

-

HPLC system (pump, autosampler, column oven, fluorescence detector)

-

Reversed-phase C18 column

-

Glycine standards

-

Derivatization agent (e.g., o-phthaldialdehyde, OPA)

-

Mobile phases (e.g., a gradient of sodium acetate buffer and methanol/acetonitrile)

-

Microdialysate samples

Procedure:

-

Standard Curve Preparation: Prepare a series of glycine standards of known concentrations.

-

Derivatization: Mix a small volume of the standard or sample with the OPA reagent and allow the reaction to proceed for a short, defined period.

-

Injection: Inject the derivatized sample onto the HPLC column.

-

Chromatographic Separation: Elute the derivatized glycine using a specific mobile phase gradient.

-

Detection: Detect the fluorescent derivative at the appropriate excitation and emission wavelengths.

-

Quantification: Determine the concentration of glycine in the samples by comparing the peak areas to the standard curve.

Mandatory Visualizations

Caption: Signaling pathway of this compound action.

Caption: Workflow for a typical microdialysis study.

References

- 1. ORG-25935 - Wikipedia [en.wikipedia.org]

- 2. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]

- 4. Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blockade of glycine transporter-1 (GLYT-1) potentiates NMDA receptor-mediated synaptic transmission in hypoglossal motorneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The selective glycine uptake inhibitor this compound as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]

- 8. The glycine reuptake inhibitor this compound interacts with basal and ethanol-induced dopamine release in rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of the extracellular concentration of glycine in the rat spinal cord dorsal horn by quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stress preferentially increases extraneuronal levels of excitatory amino acids in the prefrontal cortex: comparison to hippocampus and basal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A microdialysis study of glycinamide, glycine and other amino acid neurotransmitters in rat frontal cortex and hippocampus after the administration of milacemide, a glycine pro-drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Org 25935 in Synaptic Plasticity Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. A key player in synaptic plasticity is the N-methyl-D-aspartate (NMDA) receptor, whose activation is a critical trigger for both long-term potentiation (LTP) and long-term depression (LTD). The function of the NMDA receptor is uniquely dependent on the binding of not only glutamate but also a co-agonist, typically glycine or D-serine.

Org 25935 is a potent and selective inhibitor of the glycine transporter 1 (GlyT-1).[1][2] By blocking the reuptake of glycine from the synaptic cleft, this compound effectively increases the local concentration of this NMDA receptor co-agonist.[3][4] This enhancement of NMDA receptor function makes this compound a valuable pharmacological tool for investigating the mechanisms of synaptic plasticity and for exploring potential therapeutic avenues for cognitive disorders associated with NMDA receptor hypofunction.[5][6]

These application notes provide detailed protocols for utilizing this compound to study synaptic plasticity in ex vivo hippocampal slices, a well-established model for investigating the cellular and molecular basis of learning and memory.

Mechanism of Action

This compound elevates extracellular glycine levels, thereby enhancing the activation of NMDA receptors. This modulation of NMDA receptor activity can have a bidirectional effect on synaptic plasticity. Lower concentrations of GlyT-1 inhibitors have been shown to facilitate the induction of LTP, while higher concentrations can lead to the induction of LTD.[7][8] This suggests that the precise level of NMDA receptor co-agonist site occupancy is critical in determining the direction of synaptic plasticity. The downstream signaling cascades influenced by this compound-mediated NMDA receptor potentiation include the ERK1/2 pathway, which is implicated in AMPA receptor trafficking and function.[9][10]

Quantitative Data for this compound and Related GlyT-1 Inhibitors

The following table summarizes key quantitative data for this compound and other relevant GlyT-1 inhibitors. This information is crucial for experimental design, particularly for determining appropriate working concentrations.

| Compound | Parameter | Value | Species/System | Reference |

| This compound | IC₅₀ for GlyT-1 | 100 nM | Not specified | [2] |

| This compound | Effect on Glycine Levels | 87% increase in nucleus accumbens | Rat (in vivo, 6 mg/kg, i.p.) | [11] |

| Sarcosine (GlyT-1 inhibitor) | Concentration for LTP induction | 2.0 mM | Rat Hippocampal Slices | [7] |

| Sarcosine (GlyT-1 inhibitor) | Concentration for LTD induction | 5.0 mM | Rat Hippocampal Slices | [7] |

| Iclepertin (GlyT-1 inhibitor) | Effect on Glycine Levels | 50-60% increase in CSF | Human | [6] |

| Generic GLYT1 Antagonist | Effect on PSC Amplitude | Increase | Rat Hippocampal Neurons (100 nM) | [12] |

Experimental Protocols

Acute Hippocampal Slice Preparation

This protocol describes the preparation of acute hippocampal slices from rodents, a standard method for ex vivo electrophysiological and imaging studies of synaptic plasticity.[1][2][5][13][14]

Materials:

-

Rodent (e.g., C57BL/6 mouse or Wistar rat)

-

Anesthetic (e.g., isoflurane)

-

Dissection tools (scissors, forceps, scalpel)

-

Vibratome

-

Ice-cold cutting solution (see composition below)

-

Artificial cerebrospinal fluid (aCSF) (see composition below)

-

Carbogen gas (95% O₂, 5% CO₂)

-

Incubation chamber

Solutions:

-

Cutting Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 3 MgCl₂, 1 CaCl₂. Continuously bubbled with carbogen.

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 1.3 MgCl₂, 2.5 CaCl₂. Continuously bubbled with carbogen.

Procedure:

-

Anesthetize the animal with isoflurane and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, carbogenated cutting solution.

-

Isolate the hippocampus.

-

Mount the hippocampus on the vibratome stage and submerge it in ice-cold, carbogenated cutting solution.

-

Cut 300-400 µm thick transverse slices.

-

Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.

-

After the recovery period, maintain the slices at room temperature in carbogenated aCSF until use.

Electrophysiological Recording of Long-Term Potentiation (LTP)

This protocol outlines the steps for inducing and recording LTP in the CA1 region of hippocampal slices, using this compound to modulate plasticity.

Materials:

-

Prepared acute hippocampal slices

-

Recording chamber for electrophysiology

-

aCSF

-

Stimulating and recording electrodes

-

Amplifier and data acquisition system

-

This compound stock solution (in DMSO or water)

Procedure:

-

Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at 28-30°C.

-